molecular formula C8H9BrN2 B1288003 2-(Azetidin-1-yl)-5-bromopyridine CAS No. 708273-64-7

2-(Azetidin-1-yl)-5-bromopyridine

Cat. No. B1288003
M. Wt: 213.07 g/mol
InChI Key: LBSNUAQAYRFPQA-UHFFFAOYSA-N
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Description

“2-(Azetidin-1-yl)-5-bromopyridine” is a chemical compound that falls under the category of azetidines . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . This compound is used for industrial and scientific research purposes .


Synthesis Analysis

The synthesis of azetidinone derivatives often involves multistep processes . For instance, a sequence of novel azetidinone analogues were synthesized by multistep synthesis . The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .


Chemical Reactions Analysis

Azetidinone derivatives can be synthesized from the relating newly Schiff bases by [2+2] cycloaddition reaction in good yields . The reaction is carried out with the base triethylamine .

Scientific Research Applications

Synthesis of 3-Pyrrole-substituted 2-Azetidinones

Specific Scientific Field

Organic and Medicinal Chemistry

Summary of the Application

2-Azetidinones and pyrroles are two highly important classes of molecules in organic and medicinal chemistry. A method for the synthesis of 3-pyrrole-substituted 2-azetidinones has been developed .

Methods of Application or Experimental Procedures

The synthesis of 3-pyrrole-substituted 2-azetidinones was achieved using catalytic amounts of molecular iodine under microwave irradiation .

Results or Outcomes

The procedure was effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring. The C-4 substituent had no influence either on the yield or the rate of the reaction .

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

Specific Scientific Field

Heterocyclic Chemistry

Summary of the Application

A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described .

Methods of Application or Experimental Procedures

The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Results or Outcomes

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Synthesis of Novel Bioactive Compounds of 2-Azetidinone Derived from Pyrazin Dicarboxylic Acid

Specific Scientific Field

Bioorganic Chemistry

Summary of the Application

A series of novel 2-azetidinones entitled N, N’-bis[3-chloro-2-oxo-4-(substituted pyridine-2-yl)-azetidin-1-yl] pyrazine-2,3-dicarboxamide and N,N’-bis[3,3-dichloro-2-oxo-4-(substituted pyridine-2-yl)-azetidin-1-yl] pyrazine-2,3-dicarboxamide have been synthesized .

Methods of Application or Experimental Procedures

The synthesis was achieved from the relating newly Schiff bases by [2+2] cycloaddition reaction in good yields .

Results or Outcomes

The newly prepared 2-azetidinones have been screened for their antimicrobial activity and some of them revealed excellent antibacterial and antifungal activities .

Antimicrobial Activity of 2-Azetidinone Derivatives

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Different derivatives of 2-azetidinones have been synthesized and tested for their antimicrobial activities .

Methods of Application or Experimental Procedures

The derivatives were synthesized from p-anisidine and different aldehydes .

Results or Outcomes

All the derivatives showed comparable antimicrobial activities. Among these, the one having 2,4-dimethylaminophenyl at the 2nd position have shown good activity in all species .

Safety And Hazards

According to the safety data sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced . The compound should be stored properly to avoid dust formation and contact with skin and eyes .

properties

IUPAC Name

2-(azetidin-1-yl)-5-bromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSNUAQAYRFPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-1-yl)-5-bromopyridine

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-chloropyridine (Sigma-Aldrich, Buchs, Switzerland, 196 mg, 1.018 mmol), azetidine (Sigma-Aldrich, Buchs, Switzerland, 0.213 ml, 3.06 mmol) and pyridine (0.124 ml, 1.528 mmol) in DMA (2.5 ml) was heated under microwave irradiation at 150° C. for 10 min and 170° C. for 10 min. The reaction was not completed. Again azetidine (0.106 ml) was added and the RM was heated under microwave irradiation at 170° C. for 1 h. Then the RM was quenched with saturated aqueous NaHCO3 (50 ml) and extracted with EtOAc (2×). The combined organic layers were washed with brine (2×), dried over Na2SO4, filtered and evaporated to dryness to give the title compound as an off-white solid. (HPLC: tR 1.97 min (Method A); M+H=213, 215 (Br-pattern) MS-ES. 1H-NMR (d6-DMSO, 400 MHz) 8.12 (s, 1H), 7.70-7.60 (m, 1H), 6.37-6.29 (m, 1H), 3.96-3.86 (m, 4H), 2.34-2.24 (m, 2H))
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
0.213 mL
Type
reactant
Reaction Step One
Quantity
0.124 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.106 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of azetidine HCl salt (590 mg, 6.3 mmol), 5-bromo-2-fluoropyridine (1.11 g, 6.3 mmol), Cs2CO3 (4.1 g, 12.6 mmol) and dry DMSO (7 mL) was stirred and heated at 95° C. for 20 h. The reaction mixture was cooled and filtered. The solid was treated with H2O, extracted with CH2Cl2×3. The combined organic layers were dried, filtered to provide 1.15 grams (86%) of desired product as a light yellow solid. MS (M+H)=213.0/215.0. 1H NMR (CDCl3) δ 8.18 (d, 1H), 7.50 (dd, 1H), 6.18 (d, 1H), 4.03 (t, 4H), 2.40 (q, 2H).
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
86%

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